N-Methyl vs. Primary Amine Glycine Moiety: Impact on Hydrogen-Bond Donor Count and Predicted Permeability
The target compound carries an N-methyl substitution on the glycine moiety, reducing the hydrogen-bond donor (HBD) count by one relative to the primary amine glycine analog (N-[6-(3-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine, DT103, CAS 331,68378) [1]. In glycine transporter inhibitor medicinal chemistry, HBD count is a critical determinant of CNS penetration, as exemplified by the GlyT1 clinical candidate PF-03463275 (HBD = 0, Ki = 11.6 nM) [2]. The N-methyl modification is therefore expected to enhance passive blood-brain barrier permeability relative to the des-methyl analog, which is a key procurement criterion for neuroscience-focused screening cascades.
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | HBD = 1 (N-methylglycine; one carboxylic acid OH) |
| Comparator Or Baseline | Des-methyl analog (DT103): HBD = 2 (secondary amine NH + carboxylic acid OH) |
| Quantified Difference | ΔHBD = −1 |
| Conditions | Structural analysis based on molecular formula and IUPAC nomenclature; permeability prediction based on established CNS MPO desirability criteria (HBD ≤ 1) |
Why This Matters
Reduced HBD count is a well-validated predictor of improved CNS penetration; procurement for neuroscience programs should prioritize the N-methyl analog over the des-methyl variant when blood-brain barrier penetration is required.
- [1] HFC Chemicals. Product Catalog: DT103 vs DT105 comparison. https://www.hfc-chemicals.com/ View Source
- [2] PF-03463275 Ligand Page. GlyT1 inhibitor; Ki = 11.6 nM; HBD = 0. Guide to Pharmacology (IUPHAR/BPS). View Source
